REACTION_CXSMILES
|
[CH:1](=[O:3])[CH3:2].[C:4]([NH2:7])(=[O:6])[CH3:5]>O>[CH:1]([CH2:5][C:4]([NH2:7])=[O:6])=[CH2:2].[C:1]([NH2:7])(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N
|
Name
|
ethylidine-bis-acetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
optionally stirred)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat can
|
Type
|
ADDITION
|
Details
|
be added to or
|
Type
|
CUSTOM
|
Details
|
removed from reactor 10
|
Type
|
CUSTOM
|
Details
|
the reaction remperature, preferably between about 50° C. and about 110° C
|
Type
|
CUSTOM
|
Details
|
A crude reaction product
|
Type
|
CUSTOM
|
Details
|
is continuously removed
|
Type
|
TEMPERATURE
|
Details
|
with heat
|
Type
|
TEMPERATURE
|
Details
|
to maintain a bottom temperature of from about 70° to 150° C
|
Type
|
CUSTOM
|
Details
|
are removed via conduit 19
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
ADDITION
|
Details
|
treated
|
Type
|
CUSTOM
|
Details
|
to recover acetaldehyde, acetamide and water for recycle
|
Type
|
CUSTOM
|
Details
|
is removed via conduit 20 to distillation column 21
|
Type
|
CUSTOM
|
Details
|
Acetamide is taken overhead in column 21, condensed by means not
|
Type
|
CUSTOM
|
Details
|
removed via conduit 22
|
Type
|
CUSTOM
|
Details
|
is removed via conduit 24
|
Type
|
CUSTOM
|
Details
|
Cracker 25 is optionally equipped with agitator 26
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
ADDITION
|
Details
|
A surface catalyst, very suitably glass powder, diatomaceous earth or a similar high surface area silicon or oxidic insoluble solid surface catalyst is charged
|
Type
|
ADDITION
|
Details
|
The mixture of ethylidene-bis-acetamide and catalyst
|
Type
|
TEMPERATURE
|
Details
|
is heated (and
|
Type
|
CUSTOM
|
Details
|
a temperature of 175° to 220° C
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)CC(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1](=[O:3])[CH3:2].[C:4]([NH2:7])(=[O:6])[CH3:5]>O>[CH:1]([CH2:5][C:4]([NH2:7])=[O:6])=[CH2:2].[C:1]([NH2:7])(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N
|
Name
|
ethylidine-bis-acetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
optionally stirred)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat can
|
Type
|
ADDITION
|
Details
|
be added to or
|
Type
|
CUSTOM
|
Details
|
removed from reactor 10
|
Type
|
CUSTOM
|
Details
|
the reaction remperature, preferably between about 50° C. and about 110° C
|
Type
|
CUSTOM
|
Details
|
A crude reaction product
|
Type
|
CUSTOM
|
Details
|
is continuously removed
|
Type
|
TEMPERATURE
|
Details
|
with heat
|
Type
|
TEMPERATURE
|
Details
|
to maintain a bottom temperature of from about 70° to 150° C
|
Type
|
CUSTOM
|
Details
|
are removed via conduit 19
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
ADDITION
|
Details
|
treated
|
Type
|
CUSTOM
|
Details
|
to recover acetaldehyde, acetamide and water for recycle
|
Type
|
CUSTOM
|
Details
|
is removed via conduit 20 to distillation column 21
|
Type
|
CUSTOM
|
Details
|
Acetamide is taken overhead in column 21, condensed by means not
|
Type
|
CUSTOM
|
Details
|
removed via conduit 22
|
Type
|
CUSTOM
|
Details
|
is removed via conduit 24
|
Type
|
CUSTOM
|
Details
|
Cracker 25 is optionally equipped with agitator 26
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
ADDITION
|
Details
|
A surface catalyst, very suitably glass powder, diatomaceous earth or a similar high surface area silicon or oxidic insoluble solid surface catalyst is charged
|
Type
|
ADDITION
|
Details
|
The mixture of ethylidene-bis-acetamide and catalyst
|
Type
|
TEMPERATURE
|
Details
|
is heated (and
|
Type
|
CUSTOM
|
Details
|
a temperature of 175° to 220° C
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)CC(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1](=[O:3])[CH3:2].[C:4]([NH2:7])(=[O:6])[CH3:5]>O>[CH:1]([CH2:5][C:4]([NH2:7])=[O:6])=[CH2:2].[C:1]([NH2:7])(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N
|
Name
|
ethylidine-bis-acetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
optionally stirred)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat can
|
Type
|
ADDITION
|
Details
|
be added to or
|
Type
|
CUSTOM
|
Details
|
removed from reactor 10
|
Type
|
CUSTOM
|
Details
|
the reaction remperature, preferably between about 50° C. and about 110° C
|
Type
|
CUSTOM
|
Details
|
A crude reaction product
|
Type
|
CUSTOM
|
Details
|
is continuously removed
|
Type
|
TEMPERATURE
|
Details
|
with heat
|
Type
|
TEMPERATURE
|
Details
|
to maintain a bottom temperature of from about 70° to 150° C
|
Type
|
CUSTOM
|
Details
|
are removed via conduit 19
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
ADDITION
|
Details
|
treated
|
Type
|
CUSTOM
|
Details
|
to recover acetaldehyde, acetamide and water for recycle
|
Type
|
CUSTOM
|
Details
|
is removed via conduit 20 to distillation column 21
|
Type
|
CUSTOM
|
Details
|
Acetamide is taken overhead in column 21, condensed by means not
|
Type
|
CUSTOM
|
Details
|
removed via conduit 22
|
Type
|
CUSTOM
|
Details
|
is removed via conduit 24
|
Type
|
CUSTOM
|
Details
|
Cracker 25 is optionally equipped with agitator 26
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
ADDITION
|
Details
|
A surface catalyst, very suitably glass powder, diatomaceous earth or a similar high surface area silicon or oxidic insoluble solid surface catalyst is charged
|
Type
|
ADDITION
|
Details
|
The mixture of ethylidene-bis-acetamide and catalyst
|
Type
|
TEMPERATURE
|
Details
|
is heated (and
|
Type
|
CUSTOM
|
Details
|
a temperature of 175° to 220° C
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)CC(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |